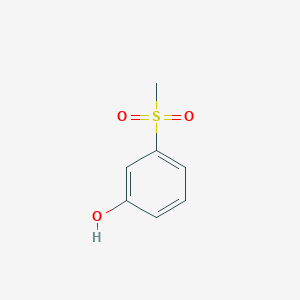

3-(Methylsulfonyl)phenol

描述

Contextualizing 3-(Methylsulfonyl)phenol within Aromatic Compounds

This compound belongs to the broad class of aromatic compounds, which are characterized by a planar, cyclic, and conjugated system of pi electrons. Specifically, it is a substituted phenol (B47542). Phenols are compounds where a hydroxyl (–OH) group is directly attached to an aromatic ring. The presence of the methylsulfonyl (–SO₂CH₃) group, also known as a methylsulfone group, at the meta-position of the phenol ring further defines its chemical character.

Aromatic sulfones, in general, are recognized for their chemical stability and the strong electron-withdrawing nature of the sulfonyl group. thieme-connect.comacs.org The combination of the acidic phenolic proton, the electron-rich aromatic ring, and the strongly polar sulfonyl group makes this compound a trifunctional molecule with distinct regions of reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈O₃S | nih.gov |

| Molecular Weight | 172.20 g/mol | nih.gov |

| CAS Number | 14763-61-2 | nih.govfluorochem.co.uk |

| XLogP3 | 0.5 | nih.gov |

| Hydrogen Bond Donors | 1 | fluorochem.co.uk |

| Hydrogen Bond Acceptors | 3 | fluorochem.co.uk |

Significance of the Methylsulfonyl Moiety in Phenolic Structures

The methylsulfonyl group plays a crucial role in defining the physicochemical properties and reactivity of the phenolic structure. As a potent electron-withdrawing group, it influences the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group. This electronic effect makes the hydroxyl proton more acidic compared to phenol itself.

Furthermore, the sulfonyl group is a strong hydrogen bond acceptor, a property that is highly significant in medicinal chemistry and material science. researchgate.netsioc-journal.cn This allows molecules containing this moiety to interact specifically with biological targets like enzymes and receptors. researchgate.net The stability of the sulfonyl group to hydrolysis and its resistance to metabolic reduction make it an attractive functional group in drug design. namiki-s.co.jp Its introduction into a molecule can also modulate properties like lipophilicity and solubility, which are critical for the development of pharmaceutical agents. sioc-journal.cnnamiki-s.co.jp

Overview of Research Trajectories for Sulfonyl-Substituted Phenols

Research involving sulfonyl-substituted phenols has followed several key trajectories. A major area of focus is in medicinal chemistry, where these compounds serve as important scaffolds or intermediates for the synthesis of biologically active molecules. thieme-connect.comnamiki-s.co.jp The sulfonyl group is a feature of various drugs used as antibacterial, anti-inflammatory, and antitumor agents. namiki-s.co.jpresearchgate.net

In synthetic organic chemistry, sulfones are valued as versatile intermediates. thieme-connect.comresearchgate.net The sulfonyl group can act as an activating group or a leaving group in different chemical transformations, facilitating the construction of complex molecular architectures. thieme-connect.com Research has explored their use in creating novel heterocyclic compounds and in carbon-carbon bond-forming reactions. researchgate.net Additionally, the unique electronic properties of sulfonyl-substituted aromatics have led to their investigation in material science, for example, in the development of specialized polymers. thieme-connect.com

Academic and Industrial Relevance of this compound Derivatives

The academic and industrial relevance of this compound is primarily as a key building block for the synthesis of more complex, high-value molecules. Its derivatives have found applications in pharmaceuticals and agrochemicals.

A prominent example of its industrial importance is in the synthesis of Lifitegrast, a drug used for the treatment of dry eye disease. nih.gov One of the key intermediates in the synthesis of Lifitegrast is 3-(methylsulfonyl)-L-phenylalanine phenylmethyl ester, which can be prepared from precursors related to this compound. nih.gov

In academic research, derivatives are synthesized to explore structure-activity relationships (SAR) in drug discovery programs. For instance, new pyrazole (B372694) derivatives incorporating a methylsulfonyl)phenyl moiety have been synthesized and evaluated for their potential antimicrobial activities. tandfonline.com The compound also serves as a starting material for creating novel ligands and probes for studying biological systems. The presence of multiple functional groups allows for selective chemical modifications, making it a versatile platform for generating diverse chemical libraries for screening purposes.

Structure

3D Structure

属性

IUPAC Name |

3-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZXZRGNTXHLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348453 | |

| Record name | 3-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-61-2 | |

| Record name | 3-(Methylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of 3 Methylsulfonyl Phenol

Established Synthetic Routes for 3-(Methylsulfonyl)phenol

The foundational synthesis of this compound often relies on multi-step pathways starting from readily available precursors. These methods focus on the reliable construction of the molecule through controlled, sequential reactions.

One strategic approach to synthesizing the this compound framework involves the transformation of precursor molecules that already contain a portion of the desired structure. A common strategy is the oxidation of a corresponding thioether. For the related isomer, 4-(methylsulfonyl)phenol (B50025), the synthesis begins with 4-(methylthio)phenol, which is oxidized using an agent like sodium periodate. A similar pathway can be envisaged for the 3-isomer, starting from 3-(methylthio)phenol.

Another versatile multi-step approach involves the synthesis and subsequent modification of a ketone precursor. For instance, 3'-methylsulfonylacetophenone can serve as a key intermediate. academie-sciences.fr This acetophenone (B1666503) can be synthesized via pathways such as the chlorosulfonation of acetophenone followed by conversion of the resulting sulfonyl chloride to the methylsulfonyl group. academie-sciences.fr The 3'-methylsulfonylacetophenone can then undergo a Baeyer-Villiger oxidation, which converts the acetyl group into an acetate (B1210297) ester. Subsequent hydrolysis of the ester yields the target this compound. academie-sciences.fr

Achieving the correct substitution pattern on the benzene (B151609) ring is a critical aspect of synthesizing this compound. Regioselective functionalization ensures that the hydroxyl and methylsulfonyl groups are introduced at the desired meta-positions. The chlorosulfonation of acetophenone, for example, is a key regioselective reaction that directs the sulfonyl group primarily to the meta-position due to the deactivating, meta-directing nature of the acetyl group. academie-sciences.fr

The broader field of organic synthesis has seen significant advances in the regioselective C-H functionalization of phenols. nih.gov These methods, often catalyzed by transition metals, allow for direct installation of functional groups at specific positions (ortho, meta, or para) on the phenol (B47542) ring, offering a more atom-economical approach compared to traditional methods that rely on pre-existing functional groups for directing effects. nih.gov While specific application to this compound synthesis is an area of ongoing research, these principles guide the strategic planning of synthetic routes.

Maximizing the yield and purity of this compound is contingent upon the careful optimization of reaction parameters such as solvent, temperature, and catalyst loading. Research into the synthesis of related methyl sulfone compounds has shown that solvent choice is critical. tubitak.gov.tr For example, in the synthesis of certain methyl sulfones, protic solvents like acetic acid provided significantly higher yields (80-92%) compared to aprotic solvents like dichloromethane, where yields were below 50%. tubitak.gov.tr

The following table illustrates the effect of solvent choice on reaction yield for a representative sulfone synthesis, highlighting the importance of empirical optimization.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane (CH₂Cl₂) | 50 | 3 | 40 |

| 2 | Acetic Acid (CH₃COOH) | 28 | 3 | 80 |

| 3 | Acetic Acid (CH₃COOH) | 28 | 3 | 82 |

| 4 | Acetic Acid (CH₃COOH) | 28 | 3 | 85 |

| Data derived from a study on the optimization of methyl sulfone synthesis. tubitak.gov.tr |

Regioselective Functionalization Approaches

Advanced Synthetic Strategies for this compound Derivatives

Once this compound is obtained, its derivatization allows for the exploration of a wider chemical space. Advanced synthetic methods, particularly metal-catalyzed cross-coupling and nucleophilic aromatic substitution, are pivotal for this purpose.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. eie.gr In the context of this compound derivatives, these reactions can be used to modify the aromatic core. The phenolic hydroxyl group can be converted into a better leaving group, such as a triflate or nonaflate, to enable its participation in coupling reactions. eie.grresearchtrends.net For example, Pd-catalyzed Suzuki-Miyaura coupling reactions can then be used to form a new carbon-carbon bond at the position of the original hydroxyl group. eie.gr

Nickel and iron catalysts have also been developed for the cross-coupling of phenol derivatives (as carbamates or sulfamates), providing pathways to construct sp²–sp² and sp²–sp³ carbon-carbon bonds, as well as aryl C-N bonds. acs.org These methods allow for extensive derivatization of the phenol portion of the molecule.

The following table summarizes various metal-catalyzed cross-coupling reactions applicable to phenol derivatives.

| Coupling Reaction | Catalyst System (Example) | Bond Formed | Phenol Derivative |

| Suzuki-Miyaura | Palladium (Pd) | C(sp²)-C(sp²) | Aryl Nonaflates/Triflates |

| Kumada Coupling | Iron (Fe) | C(sp²)-C(sp³) | Aryl Carbamates/Sulfamates |

| Buchwald-Hartwig Amination | Nickel (Ni) / Palladium (Pd) | Aryl C-N | Aryl Carbamates/Sulfamates |

| This table is a conceptual summary based on general principles of cross-coupling reactions. eie.gracs.orgresearchgate.net |

Nucleophilic aromatic substitution (SNAr) provides another major avenue for derivatizing this compound. In these reactions, the phenoxide, formed by deprotonating the hydroxyl group, can act as a nucleophile to displace a leaving group on an electron-deficient aromatic ring. This has been used to synthesize various diaryl ethers. acs.orgbeilstein-journals.org For instance, the reaction of a phenolate (B1203915) with an activated haloarene can yield complex ether structures. beilstein-journals.org

Conversely, the methylsulfonyl group itself, being strongly electron-withdrawing, can activate the ring towards nucleophilic attack. In some heterocyclic systems, methylsulfonyl groups have been shown to act as leaving groups that can be displaced by nucleophiles like alkoxides. researchgate.net This reactivity allows for the substitution of the sulfonyl group, providing a route to derivatives where the sulfone moiety is replaced by another functional group. The viability of this approach depends on the specific substrate and reaction conditions. SNAr reactions are particularly effective when the ring is further activated by other electron-withdrawing groups. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aryl sulfones, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. While direct green synthesis protocols for this compound are not extensively documented, several eco-friendly methodologies for constructing the aryl methyl sulfone moiety can be adapted.

One significant advancement is the use of sodium metabisulfite (B1197395) (Na₂S₂O₅) as a safe and solid source of sulfur dioxide (SO₂). A three-component cross-coupling reaction has been developed for aryl methyl sulfones, utilizing a boronic acid, sodium metabisulfite, and dimethyl carbonate as a green methylating agent. nih.govresearchgate.net Applying this to this compound would involve starting with 3-hydroxyphenylboronic acid. This method circumvents the use of gaseous SO₂ and harsh methylating agents.

Another sustainable strategy involves the copper(I)-catalyzed synthesis of aryl methyl sulfones from aryl halides and dimethyl sulfoxide (B87167) (DMSO), using atmospheric oxygen as the oxidant. rsc.org This process involves the cleavage and formation of C–S bonds. For this compound, this would entail using a starting material like 3-bromophenol (B21344) or 3-iodophenol.

The use of less toxic solvents and catalysts is a cornerstone of green chemistry. Research has shown the synthesis of aryl methyl sulfones in acetic acid, which is a more benign solvent than options like dichloromethane. nih.gov Similarly, water has been employed as a solvent for some sulfone syntheses, significantly improving the environmental profile of the reaction. nih.gov Visible-light-driven photocatalysis represents a frontier in green synthesis, enabling the oxidative coupling of arylhydrazines and sulfinate salts with O₂ as the oxidant, thus avoiding halogenated precursors entirely. rsc.org

Table 1: Comparison of Green Synthesis Strategies for Aryl Methyl Sulfones

| Strategy | Key Reagents/Catalysts | Green Advantages | Potential Starting Material for this compound | Reference |

|---|---|---|---|---|

| Three-Component Coupling | Sodium metabisulfite, Dimethyl carbonate, Pd-catalyst | Avoids gaseous SO₂, uses green methylating agent. | 3-Hydroxyphenylboronic acid | nih.govresearchgate.net |

| Aerobic Oxidation | DMSO, Cu(I) catalyst, O₂ (air) | Uses air as oxidant, readily available reagents. | 3-Halogenated phenol (e.g., 3-bromophenol) | rsc.org |

| Solvent-Promoted Oxidation | O₂/Air, DPDME solvent | Eliminates need for toxic oxidants, mild conditions. | 3-(Methylthio)phenol | acs.org |

| Photocatalysis | Polyoxometalates, Visible light, O₂ | Uses renewable energy, avoids hazardous reagents like aryl halides. | 3-Hydroxyphenylhydrazine and sodium methanesulfinate | rsc.org |

| Aqueous Medium Synthesis | Sodium sulfinate, H₂O | Avoids organic solvents, eco-friendly. | Derivative of 3-hydroxyphenol | nih.gov |

Derivatization Techniques and Their Mechanistic Insights

The phenolic hydroxyl group of this compound is a prime site for derivatization, allowing for the synthesis of various ether and ester analogues.

Ether Derivatives: The most common method for preparing ethers from phenols is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, the phenolic hydroxyl group is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfonate (e.g., tosylate, mesylate), displacing the halide or sulfonate leaving group to form the ether. byjus.comlibretexts.org For the synthesis of bulky ethers, using silver(I) oxide (Ag₂O) can be advantageous as it allows the reaction to proceed under milder conditions without requiring a strong base. libretexts.org

Reaction Scheme: Williamson Ether Synthesis

Ester Derivatives: Esterification of the phenolic hydroxyl group can be readily achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is a nucleophilic acyl substitution. The phenol attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to yield the phenyl ester and a chloride or carboxylate salt. This method is highly efficient for producing a wide range of ester derivatives.

The methylsulfonyl group is generally stable, but it can be modified under specific conditions, primarily through reduction or complete removal (desulfonylation).

Reductive Desulfonylation: This process involves the cleavage of the carbon-sulfur bond and replacement with a carbon-hydrogen bond. wikipedia.org It is a valuable synthetic tool for removing the sulfonyl group after it has served its purpose as an activating or directing group. Common reagents for this transformation include active metals like sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg). wikipedia.org The reaction is believed to proceed through single electron transfer from the metal to the sulfone, leading to a radical anion that fragments into a sulfinate anion and an aryl radical, which is then reduced to the arene. More recently, catalytic methods using cobalt complexes with Grignard reagents have been shown to efficiently reduce aryl sulfones to the corresponding arenes. researchgate.net

Partial Reduction: Under specific photocatalytic conditions, aryl methyl sulfones can be partially reduced. Using titanium dioxide (TiO₂) as a photocatalyst, the methylsulfonyl group can be reduced to the corresponding methylsulfinyl (sulfoxide) or even methylthio (sulfide) group, with the sulfoxide being the major product. rsc.org This transformation provides a pathway to other sulfur-containing derivatives from the sulfone.

Table 2: Reagents for Modification of the Aryl Methylsulfonyl Group

| Transformation | Reagent/System | Product | Reference |

|---|---|---|---|

| Reductive Desulfonylation (Complete Removal) | Sodium amalgam (Na/Hg) | Phenol | wikipedia.org |

| Reductive Desulfonylation (Complete Removal) | Cobalt-IPr catalyst / Alkylmagnesium reagent | Phenol | researchgate.net |

| Reductive Desulfonylation (Complete Removal) | Magnesium in Methanol | Phenol | nih.gov |

| Photocatalytic Reduction (Partial) | Titanium dioxide (TiO₂), UV light | 3-(Methylsulfinyl)phenol and 3-(Methylthio)phenol | rsc.org |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. To form a Schiff base from this compound, it must first be converted into an amino derivative. This can be achieved by, for example, nitration of the aromatic ring followed by reduction of the nitro group to an amine. For instance, synthesis of 2-amino-5-(methylsulfonyl)phenol (B14139183) or 4-amino-3-(methylsulfonyl)phenol would create the necessary precursor.

Once the amino-substituted (methylsulfonyl)phenol is obtained, it can be reacted with a variety of aldehydes (e.g., salicylaldehyde, benzaldehyde) or ketones, usually under reflux in a solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid. nih.govrsc.org The resulting Schiff bases, which incorporate the (methylsulfonyl)phenol moiety, are often investigated for their coordination chemistry with metal ions, forming metal complexes that function as versatile ligands. evitachem.com

This compound can serve as a starting material for the synthesis of various heterocyclic ring systems, such as benzofurans and benzimidazoles, after appropriate functionalization.

Benzofuran Synthesis: One common route to benzofurans involves the cyclization of ortho-substituted phenols. organic-chemistry.org For instance, an o-allylphenol derivative can undergo intramolecular cyclization to form a dihydrobenzofuran. researchgate.net To apply this to this compound, one would first need to introduce an allyl group ortho to the hydroxyl group (e.g., via a Claisen rearrangement of an allyl ether derivative). Subsequent acid-catalyzed or metal-catalyzed (e.g., Cu(OTf)₂, PdCl₂) cyclization would yield the corresponding methylsulfonyl-substituted dihydrobenzofuran or benzofuran. researchgate.netacs.org

Benzimidazole (B57391) Synthesis: Benzimidazoles are typically formed by the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. rsc.orgresearchgate.netsemanticscholar.org To use this compound as a precursor, a synthetic sequence could involve nitration to introduce two nitro groups, or a nitro and an amino group, onto the ring, followed by manipulation to create an o-phenylenediamine structure bearing a methylsulfonyl group. For example, reduction of 4-tribromomethylsulfonyl-2-nitroaniline yields the corresponding o-phenylenediamine, which is then cyclized to form benzimidazoles. beilstein-journals.org A similar strategy starting from a dinitro- or amino-nitro derivative of this compound could provide access to novel benzimidazole structures.

Spectroscopic and Advanced Characterization of 3 Methylsulfonyl Phenol and Its Analogs

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For phenol (B47542) derivatives and sulfonyl-containing compounds, this method provides invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state. cambridge.orgacs.orgresearchgate.net

While specific crystallographic data for 3-(Methylsulfonyl)phenol is not widely available in the reviewed literature, studies on analogous sulfonyl and phenol derivatives offer significant insights. acs.orgresearchgate.netacs.org For instance, the crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate, a related sulfonate ester, reveals that the two aryl rings are oriented gauche to each other. iucr.orgnih.govnih.gov This orientation is defined by a C-S-O-C torsion angle of -70.68 (16)°. iucr.orgnih.govnih.gov In the crystal lattice, molecules are linked through various C-Cl⋯π interactions. iucr.orgnih.govnih.gov

Studies on a range of sulfonyl-containing compounds indicate that the bonding within the sulfonyl group is highly polarized. acs.orgresearchgate.net This is supported by both computational and experimental X-ray crystallographic data, which show that the electronic structure involves polar X⁺−Y⁻ (where X = S) interactions, augmented by reciprocal n → σ* hyperconjugative bonding, without significant d-orbital participation. acs.orgresearchgate.net The geometry of the sulfonamide group in various aromatic and aliphatic derivatives is largely independent of the nature of the substituents, with bond lengths and angles remaining consistent with literature values. royalsocietypublishing.orgroyalsocietypublishing.org Intermolecular hydrogen bonds are common in the crystal structures of sulfonamides, often leading to the formation of dimers. royalsocietypublishing.org

The table below summarizes representative crystallographic data for related phenol and sulfonyl derivatives.

Table 1: Representative Crystallographic Data for Phenol and Sulfonyl Analogs

| Compound | Crystal System | Space Group | Key Torsion/Dihedral Angles | Reference |

|---|---|---|---|---|

| Phenyl 2,4,5-trichlorobenzenesulfonate | Not specified | Not specified | C-S-O-C torsion angle: -70.68 (16)° | iucr.orgnih.govnih.gov |

| 2-Chlorophenol | Hexagonal | Not specified | Not applicable | cambridge.org |

| 2,6-Dichloroaniline | Monoclinic | P21/c | Not applicable | researchgate.net |

| Azatricyclo-sulfonamide derivative | Not specified | Not specified | S-N bond lengths ~1.647 Å | openaccessjournals.com |

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹⁹F NMR is highly specific for fluorine-containing analogs. researchgate.netnih.gov

¹H and ¹³C NMR: For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the sulfonyl group. The aromatic protons would exhibit splitting patterns (e.g., doublets, triplets) depending on their coupling with neighboring protons. The chemical shift of the phenolic -OH proton can vary and is often observed as a broad singlet. openstax.org The methyl protons of the -SO₂CH₃ group would typically appear as a sharp singlet.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group and the carbon atom attached to the sulfonyl group would be significantly deshielded and appear at higher chemical shifts. nih.gov For example, in the related compound 4-(Methylsulfonyl)phenol (B50025), the ¹³C NMR chemical shifts in CDCl₃ are reported as δ 161.4, 130.6, 129.6, 116.2, and 44.9 ppm. mdpi.com

¹⁹F NMR: For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is a powerful technique for both identification and quantification. nih.govrsc.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a unique fingerprint for different fluorinated compounds. nih.govbeilstein-journals.org For instance, the chemical shifts of fluorobenzenes can distinguish between ortho, meta, and para isomers. nih.gov

The following table presents typical NMR data for related compounds.

Table 2: Representative NMR Data for this compound Analogs

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 4-(Methylsulfonyl)phenol | ¹H NMR | CDCl₃ | 7.78–7.65 (m, 3H), 7.00–6.92 (m, 2H), 3.06 (s, 3H) | mdpi.com |

| 4-(Methylsulfonyl)phenol | ¹³C NMR | CDCl₃ | 161.4, 130.6, 129.6, 116.2, 44.9 | mdpi.com |

| 1-fluoro-4-(methylsulfonyl)benzene | ¹H NMR | CDCl₃ | Not specified in abstract | doi.org |

| N-(3-fluorophenyl)-5-(3-(methylsulfonyl)phenyl)thiophene-2-carboxamide | ¹H NMR | DMSO-d₆ | 10.47 (s, 1H), 8.24 (s, 1H), 8.11–8.06 (m, 2H), 7.92... | nih.gov |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. ambeed.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. measurlabs.comnih.gov

For this compound (C₇H₈O₃S), the exact mass is 172.01941529 Da. nih.gov HRMS analysis would be able to confirm this mass with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For diaryl sulfones, common fragmentation pathways include the rearrangement of the molecular ion to a sulfinate ester, followed by cleavage of the S-O bond. Other fragmentations can involve the loss of SO₂ or SO. acs.org Analysis of the product ion spectrum of a related sulfonamide showed fragmentation involving cleavage of the S-C bond and loss of SO₂. acs.org

Table 3: Mass Spectrometry Data for this compound and Analogs

| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Formula | Reference |

|---|---|---|---|---|---|

| This compound | Not specified | Not specified | 172.01941529 | C₇H₈O₃S | nih.gov |

| 4-(Methylsulfonyl)phenol | ESI | 173.0266 [M+H]⁺ | 173.0267 [M+H]⁺ | C₇H₉O₃S | mdpi.com |

| 3-Methyl-4-nitrophenol | ESI | 154.0498 [M+H]⁺ | 154.0499 [M+H]⁺ | C₇H₈NO₃ | mdpi.com |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate the electronic properties of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the phenol group, typically in the region of 3200-3600 cm⁻¹. openstax.org The sulfonyl group (-SO₂-) exhibits strong, characteristic asymmetric and symmetric stretching bands, usually found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching and C=C ring stretching vibrations would also be present. rsc.org For example, the IR spectrum of 4-(Methylsulfonyl)phenol shows bands at 3375 (O-H), 1588, 1502 (aromatic), and 1302, 1144 (SO₂) cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols and their derivatives typically exhibit absorption bands in the UV region due to π → π* transitions of the aromatic ring. The position and intensity of these absorptions can be influenced by substituents on the ring. The strongly electron-withdrawing sulfonyl group would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol.

Table 4: Representative Spectroscopic Data for Functional Group Identification

| Compound | Technique | Key Absorptions/Bands | Reference |

|---|---|---|---|

| Phenol | IR | ~3500 cm⁻¹ (O-H), 1500 & 1600 cm⁻¹ (aromatic) | openstax.org |

| 4-(Methylsulfonyl)phenol | IR (KBr) | 3375 (O-H), 3017, 2918 (C-H), 1588, 1502 (C=C), 1302, 1144 (SO₂) cm⁻¹ | mdpi.com |

| Cyclohexanol | IR | 3350 cm⁻¹ (O-H), ~2930 cm⁻¹ (C-H), ~1075 cm⁻¹ (C-O) | openstax.org |

Chromatographic Methods for Purity Assessment and Isolation of Isomers (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating mixtures, assessing the purity of compounds, and isolating specific isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for these purposes. nih.govoup.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis and purification of phenolic and sulfonyl compounds. nih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, HPLC can be used to determine its purity by detecting and quantifying any impurities present. The method can also be adapted to separate it from its isomers (e.g., 2- and 4-(methylsulfonyl)phenol) by optimizing the mobile phase composition and gradient. A study on the separation of sulfonamides demonstrated the effectiveness of reversed-phase HPLC for resolving structurally similar compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While phenols can sometimes require derivatization to improve their volatility and peak shape, GC-MS can be a powerful tool for isomer separation and identification. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum of the eluting compound provides definitive structural information. This technique is particularly useful for separating and identifying isomers of substituted phenols.

Table 5: Chromatographic Methods for Analysis of Sulfonyl and Phenolic Compounds

| Technique | Stationary Phase | Application | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Supelcosil LC-18 | Separation of dimethylaminoazobenzene sulfonyl (DABS)-amino acids | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Packed-silica and aminopropyl | Separation of eight regulated sulfonamides | oup.comresearchgate.net |

| LC/MS | Reversed-phase Shim-pack PRC-ODS | Quantitative analysis of perfluorooctane (B1214571) sulfonyl fluoride (B91410) after derivatization | acs.orgacs.org |

| GC-HRMS | Not specified | Screening for per- and polyfluoroalkyl substances (PFAS) | nih.gov |

Reactivity and Reaction Mechanisms Involving 3 Methylsulfonyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

In electrophilic aromatic substitution (EAS) reactions, the site of substitution on the benzene (B151609) ring of 3-(Methylsulfonyl)phenol is determined by the cumulative directing effects of the hydroxyl and methylsulfonyl groups. savemyexams.com

Hydroxyl Group (-OH): As a powerful activating group, the -OH group donates electron density to the aromatic ring through resonance (+M effect). byjus.com This significantly increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene. It directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). byjus.comorganicchemistrytutor.com

Methylsulfonyl Group (-SO₂CH₃): This is a strong electron-withdrawing group due to both inductive effects (-I) and resonance effects (-M). wikipedia.org Consequently, it deactivates the aromatic ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the meta position relative to itself (positions 1 and 5). savemyexams.com

| Position | Activation/Deactivation by -OH | Activation/Deactivation by -SO₂CH₃ | Predicted Reactivity |

| 2 | Ortho (Activated) | Ortho (Deactivated) | Favored |

| 4 | Para (Activated) | Ortho (Deactivated) | Favored |

| 5 | Meta (Slightly Activated) | Meta (Least Deactivated) | Disfavored |

| 6 | Ortho (Activated) | Para (Deactivated) | Favored |

This table provides a qualitative prediction of the regioselectivity for electrophilic aromatic substitution on this compound based on the directing effects of the substituents.

Nucleophilic Reactions at the Phenolic Hydroxyl

The hydroxyl group of this compound can act as a nucleophile, participating in several key reactions, most notably etherification and esterification. The electron-withdrawing sulfonyl group increases the acidity of the phenolic proton, facilitating its removal to form a more potent nucleophile, the phenoxide ion.

Etherification: The most common method for converting the phenolic hydroxyl group to an ether is the Williamson ether synthesis. libretexts.org This Sₙ2 reaction involves deprotonating the phenol with a strong base, such as sodium hydride (NaH), to form the sodium phenoxide. This phenoxide then attacks a primary alkyl halide (e.g., iodomethane) to yield the corresponding ether. wikipedia.orggeeksforgeeks.org

Esterification: Phenolic esters can be formed by reacting this compound with carboxylic acid derivatives. A common laboratory method involves reacting the phenol with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. wiley.com Alternatively, direct esterification with a carboxylic acid can be achieved under acidic catalysis (Fischer esterification), though this is generally less efficient for phenols than for aliphatic alcohols. google.com

| Reaction Type | Reagents | Product Type |

| Etherification | 1. Strong Base (e.g., NaH)2. Alkyl Halide (e.g., R-X) | Phenyl Ether |

| Esterification | Acid Chloride (RCOCl) / Base (e.g., Pyridine) | Phenyl Ester |

| Esterification | Acid Anhydride ((RCO)₂O) / Base or Acid Catalyst | Phenyl Ester |

This table summarizes common nucleophilic reactions occurring at the hydroxyl group of this compound.

Role of the Sulfonyl Group in Directing Chemical Transformations

The methylsulfonyl group is a powerful electron-withdrawing substituent that significantly influences the molecule's reactivity.

Deactivation of the Aromatic Ring: As previously mentioned, the -SO₂CH₃ group deactivates the benzene ring towards electrophilic attack. wikipedia.org

Increased Acidity of the Phenol: The strong inductive and resonance electron withdrawal by the sulfonyl group stabilizes the corresponding phenoxide anion, making the phenolic proton of this compound more acidic than that of unsubstituted phenol.

Activation towards Nucleophilic Aromatic Substitution (SNAr): While not directly applicable to this compound itself without a leaving group in an activated position, the sulfonyl group strongly activates the ortho and para positions towards nucleophilic attack. nih.govgoogle.com If a suitable leaving group (e.g., a halogen) were present at the C2, C4, or C6 position, it could be displaced by a strong nucleophile.

Directing Group in Metal-Catalyzed Reactions: The sulfinyl group (a reduced form of sulfonyl) has been shown to be an effective directing group in transition-metal-catalyzed C-H activation reactions, guiding functionalization to the ortho position. thieme-connect.de This suggests potential for similar reactivity with the sulfonyl group under specific catalytic conditions.

Synthetic Blocking Group: The sulfonyl group (as SO₃H) can be used as a reversible blocking group in aromatic synthesis. It can be installed to block a reactive site (typically the para position), forcing another reaction to occur at a different site (e.g., ortho), and then subsequently removed with acid. masterorganicchemistry.com

Radical Reactions and Their Mechanistic Pathways

Direct research on radical reactions involving this compound is limited. However, insights can be drawn from related compounds. One potential pathway involves single electron transfer (SET). For instance, reactions of aryl methanesulfonates with sodium hydride are proposed to proceed via an SET mechanism, generating methylsulfonyl radicals (•SO₂CH₃) and phenoxide anions. cdnsciencepub.com

The methylsulfinyl radical (CH₃(O)S•), a related species, is known to react with molecular oxygen to form a peroxyl radical (CH₃(O)SOO•), which can isomerize to the methylsulfonoxyl radical (CH₃SO₃•). uni-giessen.de This chemistry is relevant to atmospheric degradation pathways. A further reaction pathway could involve the transformation of the methylsulfonoxyl radical into the methanesulfonic acid radical (•CH₂SO₃H). uni-giessen.de These pathways suggest that under radical-initiating conditions, both the C-S bond and the methyl group of the sulfonyl moiety could be sites of reaction.

Compatibility and Incompatibility with Common Reagents

The compatibility of this compound with common laboratory reagents is determined by its functional groups.

Bases: As an acidic phenol, it is incompatible with strong bases, with which it will undergo an exothermic acid-base reaction to form a salt. evitachem.com

Acids: The compound is generally stable in the presence of non-oxidizing acids. However, strong acids under heat can potentially cleave the sulfonyl group in a reversal of sulfonation. masterorganicchemistry.com

Oxidizing Agents: The phenol ring is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opening under harsh conditions. The methylsulfonyl group itself is already in a high oxidation state and is generally resistant to further oxidation.

Reducing Agents: Strong reducing agents like lithium aluminum hydride could potentially reduce the sulfonyl group, though this typically requires harsh conditions. Catalytic hydrogenation (e.g., with H₂/Pd) would likely reduce the aromatic ring.

Other Reagents: Phenols can be incompatible with isocyanates and acid halides due to the reactivity of the hydroxyl group. evitachem.com

| Reagent Class | Compatibility/Incompatibility | Resulting Reaction/Product |

| Strong Bases (e.g., NaOH, NaH) | Incompatible | Acid-base reaction to form a phenoxide salt |

| Strong Acids (e.g., H₂SO₄, heat) | Incompatible | Potential desulfonation |

| Oxidizing Agents (e.g., KMnO₄) | Incompatible | Oxidation of the phenol ring |

| Reducing Agents (e.g., LiAlH₄) | Compatible (mild conditions)Incompatible (harsh conditions) | Potential reduction of the sulfonyl group |

| Alkyl Halides | Compatible (requires base for reaction) | Etherification (Williamson synthesis) |

| Acid Chlorides/Anhydrides | Compatible (requires base for reaction) | Esterification |

This table summarizes the expected reactivity of this compound with various classes of common laboratory reagents.

Hydrolysis and Degradation Pathways of this compound

The stability of this compound towards hydrolysis is relatively high. The carbon-sulfur bond in the methylsulfonyl group is robust and resistant to cleavage under mild hydrolytic conditions.

Studies on the degradation of structurally related compounds provide further insight. For example, 3-methyl-4-methylsulfonylphenol (B166747) was found to be relatively stable in buffered aqueous solutions at both pH 7 and pH 9, even at an elevated temperature of 50 °C. acs.orglookchem.comutoronto.ca This stability is in contrast to its analog, 3-methyl-4-methylthiophenol, which is not stable under the same conditions. acs.orgutoronto.ca Similarly, polymer micelles that release 4-(methylsulfonyl)phenol (B50025) upon oxidation show that the phenol itself is stable to hydrolysis at neutral and acidic pH. nih.gov

Degradation would likely require more extreme conditions, such as high heat and pressure, or aggressive chemical environments like strong oxidizing or reducing conditions, which could lead to the breakdown of the aromatic ring or cleavage of the C-S bond.

Computational Chemistry and Theoretical Investigations of 3 Methylsulfonyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Propertiesbohrium.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. bohrium.com Methods like B3LYP, often paired with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry and calculate various electronic properties. bohrium.commdpi.com For 3-(Methylsulfonyl)phenol, DFT calculations would reveal key details about its bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule in its ground state. These calculations form the foundation for further theoretical analyses, including reactivity and spectroscopic predictions.

Theoretical calculations for related phenolic compounds have been performed using various DFT functionals and basis sets to achieve accurate results that correlate well with experimental data. bohrium.comacs.org

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: This table presents hypothetical data based on typical values for similar structures, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.77 Å |

| S=O | 1.45 Å | |

| C-O (phenol) | 1.36 Å | |

| O-H (phenol) | 0.96 Å | |

| Bond Angle | C-S-C | 104° |

| O-S-O | 120° | |

| C-O-H | 109° |

HOMO-LUMO Analysis and Reactivity Predictionwalisongo.ac.id

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. vulcanchem.comrsc.org

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, which are electron-rich. Conversely, the LUMO would likely be distributed over the electron-withdrawing methylsulfonyl group. acs.org The energy gap can be used to calculate global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which quantify the molecule's reactive nature. acs.orgrsc.org

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: Values are illustrative, based on calculations for related phenolic and sulfonyl compounds.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | E(HOMO) | - | -6.8 |

| LUMO Energy | E(LUMO) | - | -1.2 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 5.6 |

| Ionization Potential | I | -E(HOMO) | 6.8 |

| Electron Affinity | A | -E(LUMO) | 1.2 |

| Electronegativity | χ | (I + A) / 2 | 4.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.8 |

| Chemical Softness | S | 1 / (2η) | 0.18 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. researchgate.net It helps identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the phenolic oxygen and the two oxygen atoms of the sulfonyl group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net Positive potential would likely be concentrated around the hydroxyl proton and, to a lesser extent, the methyl protons. uni-muenchen.de

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionswalisongo.ac.id

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape by analyzing the rotation around single bonds, such as the C-S bond. researchgate.net These simulations provide insights into the most stable conformers and the energy barriers between them. rsc.org

Furthermore, MD simulations can model the interactions between this compound and other molecules, such as solvents or biological macromolecules. biorxiv.org By simulating the system over a period, one can observe the formation and dynamics of intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for understanding its behavior in different environments. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are built by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured biological activities. researchgate.netacs.org

For this compound, QSAR studies could be employed to predict its potential biological activities, such as enzyme inhibition or receptor binding. gu.seresearchgate.net By developing a model based on a series of related phenol or sulfone derivatives with known activities, the model could then be used to estimate the activity of this compound, guiding further experimental investigation. nih.gov Descriptors used in such models often include HOMO-LUMO energies, dipole moment, and surface area. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. rsc.orgschrodinger.com

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. mdpi.comnih.gov These predictions are valuable for assigning peaks in experimental spectra. schrodinger.com Calculations would need to account for solvent effects to achieve high accuracy. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be computed using DFT. acs.org The resulting theoretical IR spectrum helps in assigning vibrational modes, such as the O-H stretch of the phenol group, the symmetric and asymmetric S=O stretches of the sulfonyl group, and various C-C and C-H vibrations of the aromatic ring. okstate.edunih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions and simulating UV-Vis absorption spectra. faccts.deresearchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the aromatic system. acs.org The results can be influenced by the choice of solvent, which can be modeled using continuum models like CPCM. faccts.de

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: This table contains hypothetical data based on typical values for substituted phenols and sulfones.)

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C-OH | ~155 ppm |

| C-SO₂CH₃ | ~140 ppm | |

| CH₃ | ~45 ppm | |

| ¹H NMR | OH | 5.0-7.0 ppm (solvent dependent) |

| Aromatic H | 7.0-7.8 ppm | |

| CH₃ | ~3.1 ppm | |

| IR | ν(O-H) | ~3400-3600 cm⁻¹ |

| ν(S=O) asymmetric | ~1350 cm⁻¹ | |

| ν(S=O) symmetric | ~1150 cm⁻¹ |

pKa Determination and Acid-Base Behavior via Computational Methodsbohrium.com

The acidity of the phenolic proton in this compound can be predicted using computational methods. The pKa value is determined by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water.

This is achieved by performing DFT calculations to find the optimized geometries and energies of both the protonated (phenol) and deprotonated (phenoxide) species. nih.gov To accurately model the aqueous environment, a continuum solvation model (like SMD or CPCM) is often combined with the inclusion of a few explicit water molecules that can form direct hydrogen bonds. nih.govmdpi.com High-level functionals like CAM-B3LYP with a robust basis set are known to provide accurate pKa predictions for phenolic compounds, often with a mean absolute error of less than 0.4 pKa units. nih.govmdpi.com The electron-withdrawing nature of the meta-positioned methylsulfonyl group is expected to increase the acidity (lower the pKa) of the phenolic proton compared to unsubstituted phenol (pKa ≈ 9.95).

Pharmacological and Biological Investigations of 3 Methylsulfonyl Phenol Derivatives

Mechanisms of Action in Biological Systems

The biological effects of 3-(Methylsulfonyl)phenol derivatives are rooted in their interactions at a molecular level. These interactions can modulate the function of enzymes, proteins, and even gene expression, leading to a cascade of cellular responses.

Enzyme Inhibition Studies (e.g., COX-2)

A significant area of investigation for this compound derivatives has been their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. acs.org The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. acs.org Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. acs.org

The methylsulfonyl group is a critical pharmacophore in many selective COX-2 inhibitors. researchgate.netbrieflands.comnih.gov Molecular modeling and docking studies have revealed that this group can insert into a secondary pocket of the COX-2 active site, an interaction not as favorable in the more constricted active site of COX-1. brieflands.comresearchgate.net This specific interaction with amino acid residues, such as Arg513, contributes to the selective and potent inhibition of COX-2. acs.orgbrieflands.com

Several studies have synthesized and evaluated various derivatives of this compound for their COX-2 inhibitory activity. For instance, a series of 2,5-diaryl-1,3,4-oxadiazoles incorporating a methylsulfonyl moiety demonstrated potent and selective COX-2 inhibition. researchgate.net Similarly, quinoline (B57606) derivatives with a p-methylsulfonyl phenyl group at the C-2 position have shown high COX-2 selectivity and potency. brieflands.com Another study on 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine derivatives found that the p-methylsulfonyl phenyl group led to the highest COX-2 inhibitory selectivity and potency. researchgate.net

The inhibitory concentrations (IC50) and selectivity indices (SI) are key parameters used to quantify the efficacy and selectivity of these inhibitors. A lower IC50 value indicates greater potency, while a higher SI (ratio of COX-1 IC50 to COX-2 IC50) signifies greater selectivity for COX-2.

Table 1: COX-2 Inhibitory Activity of Selected this compound Derivatives

| Compound Class | Specific Derivative Example | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| 2,5-Diaryl-1,3,4-oxadiazoles | 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 0.48 | 132.83 | researchgate.netnih.gov |

| 4-(Imidazolylmethyl)quinolines | 4-(Imidazolylmethyl)quinoline with p-methylsulfonyl phenyl | 0.063 - 0.090 | 179.9 - 547.6 | brieflands.com |

| Imidazo[1,2-a]pyridines | 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | 0.07 - 0.18 | 57 - 217 | researchgate.net |

Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)

The biological activity of this compound derivatives extends beyond enzyme inhibition and involves interactions with other crucial macromolecules like proteins and nucleic acids. The phenol (B47542) group can participate in hydrogen bonding, while the methylsulfonyl group can engage in various chemical interactions, collectively modulating the activity of receptors or enzymes.

Docking studies have been instrumental in visualizing these interactions. For example, in the context of COX-2 inhibition, the methylsulfonyl group's ability to fit into the enzyme's hydrophobic pocket is a key interaction. researchgate.net Beyond COX enzymes, derivatives have been studied for their interaction with other proteins. For instance, substituted 3-amino-5-phenoxythiophenes, which can be synthesized from 3-amino-5-(methylsulfonyl)thiophene-4-carbonitriles, have been shown to interact with the L-T4/L-T3 binding channel of transthyretin, a transport protein. nih.gov

The interaction with nucleic acids is another potential mechanism of action. While direct evidence for this compound itself is limited, compounds with similar structural motifs can interact with transcription factors or epigenetic regulators, thereby influencing gene expression. evitachem.com

Gene Expression Modulation

The interaction of this compound derivatives with cellular signaling pathways can ultimately lead to changes in gene expression. evitachem.com By inhibiting enzymes like COX-2, these compounds can downregulate the expression of pro-inflammatory genes. unimi.it

Some studies have explored the broader impact of related compounds on gene expression profiles. For example, research on the effects of environmental agents has shown that exposure can induce the expression of multiple genes related to adaptive responses and carcinogenesis. wiley.com While not directly focused on this compound, this highlights the potential for chemical compounds to have widespread effects on gene regulation. The administration of certain anti-inflammatory drugs has been shown to inhibit the overexpression of COX-2 and other oxidative stress-related genes. wiley.com Furthermore, some compounds can modulate the expression of genes involved in inflammation and the immune response. wiley.com The regulation of gene expression is a complex process, and compounds can influence it at various levels, from transcription factor activity to the stability of messenger RNA (mRNA). unimi.itgoogle.com

Antimicrobial Activities of Derivatives

In addition to their anti-inflammatory potential, derivatives of this compound have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. ontosight.ai

Antibacterial Efficacy and Spectrum

The search for new antibacterial agents is critical in the face of rising antibiotic resistance. nih.gov Derivatives incorporating the methylsulfonylphenyl moiety have shown promise in this area. Several studies have synthesized and tested these compounds against both Gram-positive and Gram-negative bacteria.

For example, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed potent antibacterial activity. rsc.org The rationale behind their design was to combine the known antibacterial properties of the thiazole (B1198619) and sulfonamide groups. rsc.org The antibacterial activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

In another study, 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives were synthesized and evaluated. nih.gov Certain hydrazone derivatives from this series exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov

The antibacterial efficacy can be influenced by various structural modifications. For instance, the introduction of a bromine atom in 3-Bromophenyl Methyl Sulfone was found to enhance bioactivity against Gram-negative bacteria, likely due to increased lipophilicity which aids in penetrating the bacterial membrane.

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound Series | Target Bacteria | Activity Metric | Result | Reference |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | MIC | 3.9 µg/mL for isopropyl substituted derivative | rsc.org |

| 2-(4-methylsulfonylphenyl) indole hydrazone derivatives | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Growth Inhibition | 85.76% to 97.76% | nih.gov |

Antifungal Properties

The antifungal potential of this compound derivatives has also been an area of active research. Fungal infections, particularly those caused by opportunistic pathogens, pose a significant health threat.

A study on 3-Fluoromethyl Pyrazole (B372694) Derivatives, which included a compound with a 2-(methylsulfonyl)phenol (B1297659) moiety, demonstrated moderate to good antifungal activity against Candida albicans and Aspergillus niger. tandfonline.com Similarly, a series of methyl sulfones were synthesized and screened for their antifungal activity, with one derivative showing potent effects against fungal strains. researchgate.nettubitak.gov.trsemanticscholar.org The presence of a nitro group in some of these derivatives was found to be beneficial for antifungal activity. tubitak.gov.trsemanticscholar.org

Nitrofuran derivatives, some of which contain a methylsulfonylphenyl group, have also been tested against various fungal species, showing inhibitory activity. nih.gov Furthermore, 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has shown high antifungal activity against several types of fungi. nih.gov

Table 3: Antifungal Activity of Selected Derivatives

| Compound Series | Target Fungi | Activity | Reference |

| 3-Fluoromethyl Pyrazole Derivatives | Candida albicans, Aspergillus niger | Moderate to good activity | tandfonline.com |

| Methyl Sulfones | Fungal strains | Potent activity for nitro-substituted derivative | researchgate.nettubitak.gov.trsemanticscholar.org |

| 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | 10 types of fungi | High activity | nih.gov |

| Nitrofuran Derivatives | Various fungal species | Inhibitory activity | nih.gov |

Anticancer and Antitumor Activities of Analogs

Analogs incorporating the methylsulfonyl phenol moiety have demonstrated significant potential as anticancer agents. Research has shown that these derivatives can inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and leukemia. tandfonline.com The anticancer activity is often attributed to the ability of these compounds to interact with multiple cellular targets, leading to the disruption of cancer cell growth and survival pathways. nih.govresearchgate.net

For instance, a series of hydrazones featuring a 4-methylsulfonylbenzene scaffold were synthesized and evaluated for their antitumor properties against 59 human cancer cell lines. nih.gov Several of these compounds exhibited potent cytotoxic effects. nih.gov Similarly, phenolic Schiff bases containing a methanesulfonamide (B31651) fragment also showed powerful antitumor action. researchgate.net In one study, manganese complexes with a 4-(methylsulfonyl)phenyl substituent displayed higher antiproliferative activities against five human carcinoma cell lines (A549, Bel-7402, Eca-109, HeLa, and MCF-7) than the conventional chemotherapy drug cisplatin. mdpi.com

Table 1: Anticancer Activity of Selected Methylsulfonyl Phenyl Derivatives

| Compound Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Hydrazones with 4-methylsulfonylbenzene | 59 human cancer cell lines | Compound 20 had a mean GI50 of 0.26 µM. Compounds 6, 9, 16, and 20 showed broad-spectrum activity. | nih.gov |

| Phenolic Schiff bases with methanesulfonamide | 59 human cancer cell lines | Compound 8 showed a mean GI50 of 0.501 µM. Compounds 7 and 8 were the most potent. | researchgate.net |

| Manganese terpyridine complex with 4-(methylsulfonyl)phenyl | A549 (lung), HeLa (cervical) | IC50 values of 0.281 µM (A549) and 0.356 µM (HeLa) for compound 2d. | mdpi.com |

| Quinoxaline derivatives | HCT-116 (colon), MCF-7 (breast) | Active compounds showed IC50 values in the range of 1.9–7.52 µg/mL. | nih.gov |

| Benzo smolecule.comdioxole-5-carboxylic acid derivatives | Various cancer cell lines | Lead compound 48 displayed potent antiproliferative activity with IC50 values of 0.1–0.5 μM. | nih.gov |

A key mechanism behind the anticancer activity of this compound derivatives is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.gov Studies have shown that these compounds can cause cancer cells to accumulate in specific phases of the cell cycle, thereby preventing their division and proliferation. nih.govmdpi.com

For example, certain benzo smolecule.comdioxole-5-carboxylic acid derivatives were found to cause cell cycle arrest in the G2/M phase. nih.gov This antimitotic activity was observed at subnanomolar concentrations for the most potent derivatives, such as compounds 20 and 22 . nih.gov These compounds also clearly induced an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The induction of apoptosis was further confirmed by the observed increase in the protein levels of cleaved caspase-3 and its downstream target, poly ADP-ribose polymerase (PARP). nih.gov

Similarly, an investigation into hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold revealed that the most active compounds induced apoptosis and led to cell cycle arrest. nih.gov The ability of these compounds to trigger apoptosis is a critical component of their therapeutic potential, as it allows for the elimination of cancer cells. researchgate.netnih.gov

Table 2: Effects of Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|---|

| Compounds 20 and 22 (Benzo smolecule.comdioxole derivatives) | SKBR-3 (breast cancer) | Cell Cycle Arrest & Apoptosis | Caused G2/M phase accumulation at nanomolar concentrations; increased cleaved caspase-3 and PARP. | nih.gov |

| Sulforaphane (SFN) | U87MG, U373MG (glioblastoma) | Cell Cycle Arrest & Apoptosis | Arrested the cell cycle at the S-phase and induced apoptosis in a dose-dependent manner. | mdpi.com |

| Indenopyrazole analogue 2 | Various tumor cell lines | Cell Cycle Arrest & Apoptosis | Arrested tumor cells in G2/M phase and induced apoptosis through caspase pathway activation. | researchgate.net |

Another significant mechanism contributing to the anticancer effects of these analogs is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a crucial protein that assembles into microtubules, which are essential for cell division, structure, and transport. By disrupting tubulin function, these compounds can halt the cell division process, leading to cell cycle arrest and apoptosis. tandfonline.comnih.gov

Several derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.govacs.org For example, a lead compound, benzo smolecule.comdioxole-5-carboxylic acid [3-(2,5-dimethylbenzyloxy)-4-(methanesulfonylmethylamino)phenyl]amide (48 ), was identified as a dual inhibitor of Hsp27 and tubulin. nih.gov Further optimization led to derivatives like compound 20 , which showed even more potent tubulin polymerization inhibition. nih.gov

A series of pyrimidine (B1678525) dihydroquinoxalinone derivatives were also developed as tubulin polymerization inhibitors that bind to the colchicine site. nih.govacs.org The most potent of these, compound 12k , exhibited high cytotoxic activity and significant potency against a wide range of cancer cell lines. acs.org X-ray crystallography confirmed the direct binding of these compounds to the colchicine site of tubulin. nih.govacs.org

Table 3: Tubulin Inhibition by this compound Analogs

| Compound/Derivative | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Compound 20 (Benzo smolecule.comdioxole derivative) | Tubulin polymerization inhibition | Inhibited tubulin polymerization by 66% at 1 µM. | nih.gov |

| Compound 12k (Pyrimidine dihydroquinoxalinone) | Binds to colchicine site of tubulin | Exhibited high cytotoxic activity (IC50 = 0.2 nM) and a long half-life. | acs.org |

| Indenopyrazole analogue 2 | Competes with colchicine for binding | Inhibited tubulin polymerization and showed nanomolar potency against various tumor cell lines. | researchgate.net |

| ABT-751 (Sulfonamide tubulin inhibitor) | Binds to colchicine site of tubulin | Interacted with all three pockets of tubulin at the colchicine binding site. | researchgate.net |

Cell Cycle Analysis and Apoptosis Induction

Anti-inflammatory Properties

Derivatives of this compound have also been investigated for their anti-inflammatory effects. smolecule.com The methylsulfonyl group is a key pharmacophore in several selective cyclooxygenase-2 (COX-2) inhibitors, which are a major class of anti-inflammatory drugs. nih.govuobaghdad.edu.iq The inhibition of COX enzymes, particularly the inducible COX-2 isozyme, is a primary mechanism for reducing inflammation. nih.gov

A study involving the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives found that many of these compounds exhibited good anti-inflammatory activity with high selectivity for COX-2 over COX-1. nih.gov This selectivity is desirable as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov In an in vivo rat model of inflammation, these compounds produced a significant reduction in paw edema. nih.govuobaghdad.edu.iq For instance, compounds 7a–k , 8a–c , and 9a–c demonstrated a 56.4–93.5% reduction in inflammation after 6 hours. nih.gov

Table 4: Anti-inflammatory Activity of Methylsulfonyl Phenyl Derivatives

| Compound Series | In Vivo Model | Activity | Mechanism | Reference |

|---|---|---|---|---|

| 2-(4-Methylsulfonylphenyl) indole derivatives (7a-k, 8a-c, 9a-c) | Rat paw edema | 56.4–93.5% inflammation reduction | Selective COX-2 inhibition | nih.gov |

| 4-(Methylsulfonyl)aniline derivatives (11-14) | Rat paw edema | Significant reduction in paw edema, with compounds 11 and 14 being more active than diclofenac. | Selective COX-2 inhibition (expected) | uobaghdad.edu.iq |

Other Reported Biological Activities

Beyond anticancer and anti-inflammatory actions, analogs of this compound have been explored for other therapeutic properties.

Urease Inhibition: Urease is an enzyme that plays a key role in infections caused by bacteria like Helicobacter pylori. nih.govresearchgate.net Inhibiting this enzyme is a therapeutic strategy for treating such infections. nih.govresearchgate.net A series of sulfonates and sulfamates with an imidazo[2,1-b]thiazole (B1210989) scaffold were designed as urease inhibitors. nih.govresearchgate.net One derivative, 3-(5-(3-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-6-yl)phenyl sulfamate (B1201201) (2h ), was synthesized as part of this effort. nih.gov The most potent compounds in the series demonstrated competitive inhibition of urease, with IC50 values significantly lower than the standard inhibitor, thiourea. nih.govresearchgate.net

Anticonvulsant Activity: Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs is ongoing. researchgate.net Derivatives containing the methylsulfonyl phenyl group have shown promise as anticonvulsants. researchgate.net In one study, a triazole derivative showed pronounced antiepileptic activity in various experimental seizure models, including those induced by pentylenetetrazole (PTZ), bicuculline, and isoniazid. researchgate.net Other research has explored flavones and pyrido[2,3-d]pyrimidine (B1209978) derivatives, demonstrating significant anticonvulsant effects that may be mediated through GABAergic mechanisms. nih.govresearchgate.net

Table 5: Urease Inhibition and Anticonvulsant Activity of Derivatives

| Activity | Compound/Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Urease Inhibition | Imidazo[2,1-b]thiazole sulfonates/sulfamates | Compound 2c showed an IC50 of 2.94 µM, 8-fold more potent than thiourea. | nih.govresearchgate.net |

| Anticonvulsant | Triazolo[3,4-b] smolecule.comresearchgate.netthiadiazine derivative | Showed high activity in PTZ, bicuculline, and isoniazid-induced seizure models. | researchgate.net |

| Anticonvulsant | Pyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one derivatives | Compounds 4a and 4e showed greater anticonvulsant activity than carbamazepine. | researchgate.net |

| Anticonvulsant | 3'-methoxy-6-methylflavone (3'-MeO6MF) | Exhibited significant anticonvulsant effects in bicuculline-induced seizures. | nih.gov |

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for their biological activities. nih.govnih.gov

In the development of anticancer agents, modifications to different parts of the molecular scaffold have been systematically explored. For instance, in a series of isoxazole (B147169) derivatives incorporating an arylpiperazine moiety, various substitutions were made to enhance anticancer potency. tandfonline.com Similarly, for benzo smolecule.comdioxole derivatives acting as tubulin inhibitors, SAR studies guided the synthesis of new generations of compounds with significantly improved cell growth inhibitory activity. nih.gov It was found that certain substitutions could dissect the dual targeting effects of some compounds, enhancing tubulin inhibition while decreasing Hsp27 inhibition. nih.gov

In the context of gelatinase inhibitors, an extensive SAR study on 2-(4-phenoxyphenylsulfonylmethyl)thiirane analogs revealed that the sulfonylmethylthiirane and phenoxyphenyl groups were important for activity. nih.gov Furthermore, substitutions on the terminal phenyl ring were found to enhance inhibitory activity and improve metabolic stability. nih.gov For ALK2 inhibitors, replacing a 3-phenol group with a 4-phenylpiperazine moiety dramatically increased potency in cellular assays. acs.org These studies underscore the power of rational drug design, where understanding the relationship between chemical structure and biological function allows for the creation of more potent and selective therapeutic agents. tandfonline.comresearchgate.net

Applications of 3 Methylsulfonyl Phenol in Advanced Materials and Catalysis

Utilization as a Building Block in Organic Synthesis

3-(Methylsulfonyl)phenol is recognized as a valuable organic building block, a foundational molecule used in the synthesis of more complex chemical structures. ambeed.comfluorochem.co.uk The presence of distinct functional groups—the hydroxyl (-OH) and the methylsulfonyl (-SO₂CH₃) on the benzene (B151609) ring—allows for selective chemical modifications. Phenols are common starting materials in organic synthesis, and the sulfonyl group further activates the aromatic ring, influencing its reactivity in various chemical transformations. smolecule.com

Its utility is analogous to other substituted phenols used as intermediates in creating elaborate molecules. evitachem.com For example, related compounds like 2-Amino-4-(methylsulfonyl)phenol serve as intermediates for complex organic molecules, while 3,5-Difluorophenol is a key building block for pharmaceuticals and agrochemicals. evitachem.com The strategic placement of the functional groups on this compound makes it a suitable precursor for producing a wide array of derivatives through reactions targeting the hydroxyl group or the aromatic ring.

Role as a Ligand in Coordination Chemistry